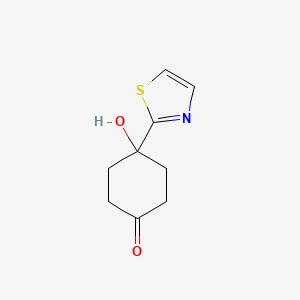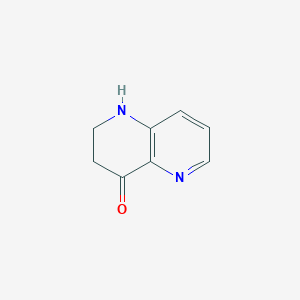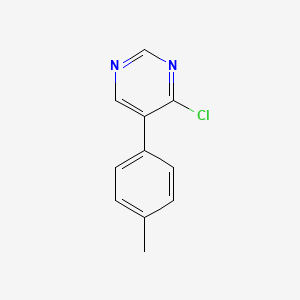
4-chloro-5-(4-methylphenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-5-(4-methylphenyl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C11H9ClN2 It is a derivative of pyrimidine, where a chlorine atom is substituted at the 4th position and a p-tolyl group (a benzene ring with a methyl group) is substituted at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(4-methylphenyl)pyrimidine typically involves the reaction of 4-chloropyrimidine with p-tolylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the purification process may involve crystallization or chromatography to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-5-(4-methylphenyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Toluene, ethanol, and other organic solvents.
Major Products Formed
Substituted Pyrimidines: Formed by nucleophilic substitution.
Biaryl Compounds: Formed by Suzuki-Miyaura coupling reactions.
Applications De Recherche Scientifique
4-chloro-5-(4-methylphenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory properties.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a probe in studying biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 4-chloro-5-(4-methylphenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or other proteins involved in cell signaling, leading to the modulation of cellular processes such as proliferation and apoptosis . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-5-(p-tolyl)thieno[2,3-d]pyrimidine: A similar compound with a thieno ring instead of a pyrimidine ring.
4-Chloro-5-(p-tolyl)pyrrolo[2,3-d]pyrimidine: A derivative with a pyrrolo ring.
Uniqueness
4-chloro-5-(4-methylphenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H9ClN2 |
|---|---|
Poids moléculaire |
204.65 g/mol |
Nom IUPAC |
4-chloro-5-(4-methylphenyl)pyrimidine |
InChI |
InChI=1S/C11H9ClN2/c1-8-2-4-9(5-3-8)10-6-13-7-14-11(10)12/h2-7H,1H3 |
Clé InChI |
CDTIOSNDFAJVNQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CN=CN=C2Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
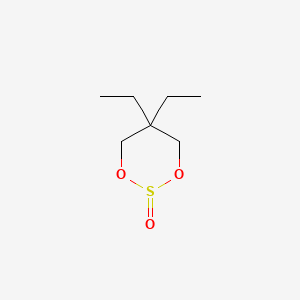
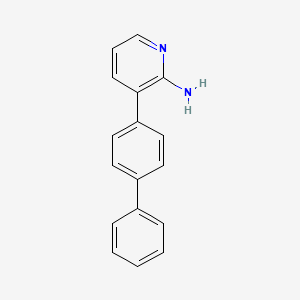
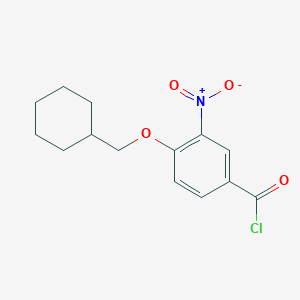
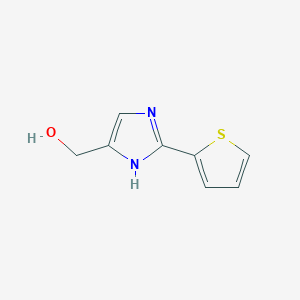
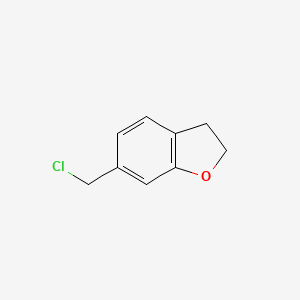
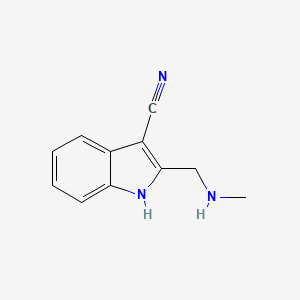
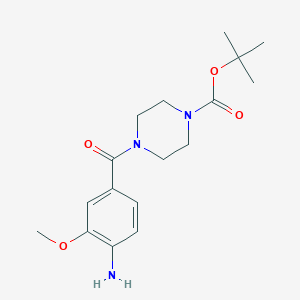


![[3-Isobutyl-4-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B8580123.png)
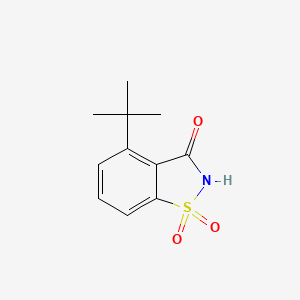
![Oxazolo[5,4-c]pyridine-2(1h)-thione,4-bromo-](/img/structure/B8580133.png)
